molecular formula C8H14O4 B13842059 2-Hydroxyisocaproic acid, acetate

2-Hydroxyisocaproic acid, acetate

Cat. No.: B13842059
M. Wt: 174.19 g/mol
InChI Key: IQAAMERVQHMVBU-UHFFFAOYSA-N
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Description

2-acetyloxy-4-methylpentanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of pentanoic acid, featuring an acetyloxy group and a methyl group attached to the main carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyloxy-4-methylpentanoic acid typically involves the esterification of 4-methylpentanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of 2-acetyloxy-4-methylpentanoic acid follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-acetyloxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylpentanoic acid and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-methylpentanoic acid and acetic acid.

    Oxidation: Ketones or carboxylic acids, depending on the extent of oxidation.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-acetyloxy-4-methylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetyloxy-4-methylpentanoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-methylpentanoic acid: The parent compound without the acetyloxy group.

    2-hydroxy-4-methylpentanoic acid: A similar compound with a hydroxy group instead of an acetyloxy group.

    2-amino-4-methylpentanoic acid:

Uniqueness

2-acetyloxy-4-methylpentanoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-acetyloxy-4-methylpentanoic acid

InChI

InChI=1S/C8H14O4/c1-5(2)4-7(8(10)11)12-6(3)9/h5,7H,4H2,1-3H3,(H,10,11)

InChI Key

IQAAMERVQHMVBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)OC(=O)C

Origin of Product

United States

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